

# Technical Guide: Physical and Chemical Properties of (Formylmethylene)triphenylphosphorane

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## Compound of Interest

Compound Name: (Triphenylphosphoranylidene)acetaldehyde

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## Abstract

(Formylmethylene)triphenylphosphorane, also known as Trippett's reagent, is a crucial organophosphorus compound widely utilized in organic synthesis. As a stabilized Wittig reagent, it plays a pivotal role in the formation of  $\alpha,\beta$ -unsaturated aldehydes from various aldehydes and ketones, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the physical properties, spectroscopic data, and key experimental protocols related to (Formylmethylene)triphenylphosphorane, serving as a comprehensive resource for researchers in drug development and synthetic chemistry.

## Core Physical Properties

(Formylmethylene)triphenylphosphorane is typically a solid at room temperature, with its appearance ranging from white to pink or brown crystalline powder.<sup>[1][2][3]</sup> It is sensitive to air and should be stored under an inert atmosphere at low temperatures, typically in a freezer at  $-20^{\circ}\text{C}$ , to maintain its reactivity.<sup>[3][4]</sup>

The following table summarizes the key physical properties of (Formylmethylene)triphenylphosphorane:

Property	Value	References
Molecular Formula	C <sub>20</sub> H <sub>17</sub> OP	[5]
Molecular Weight	304.32 g/mol	[5]
Appearance	Pink to brown fine crystalline powder	[1][2][3]
Melting Point	185-188 °C (decomposes)	[1][2]
Boiling Point	472.6 °C at 760 mmHg (Predicted)	[1][4]
Density	1.16 - 1.2 g/cm <sup>3</sup> (Predicted)	[1][2][4]
Solubility	Soluble in chloroform and methanol.	[1][4][6]
Flash Point	239.6 - 248.3 °C	[1][2]
Refractive Index	1.615 - 1.62	[1][2]
Stability	Stable under recommended storage conditions; combustible. Incompatible with strong oxidizing agents. Air sensitive.	[2][3]

## Spectroscopic Data Summary

Spectroscopic analysis is essential for the characterization and purity assessment of (Formylmethylene)triphenylphosphorane. The following table provides a summary of expected spectroscopic data.

Spectroscopic Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the aldehydic proton, the vinylic proton, and the aromatic protons of the three phenyl groups are expected. The integration of these signals would correspond to the number of protons in each environment.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon of the aldehyde, the carbons of the $\text{P}=\text{C}$ double bond, and the aromatic carbons of the triphenylphosphine moiety are anticipated.
Infrared (IR) Spectroscopy	Characteristic absorption bands are expected for the $\text{C}=\text{O}$ stretching of the aldehyde (around $1720\text{--}1740\text{ cm}^{-1}$ ), $\text{C-H}$ stretching of the aldehyde proton (around $2720\text{ cm}^{-1}$ and $2820\text{ cm}^{-1}$ ), $\text{C}=\text{C}$ stretching from the aromatic rings (around $1600\text{--}1450\text{ cm}^{-1}$ ), and $\text{P-Ph}$ stretching. <a href="#">[7]</a>
Mass Spectrometry (MS)	The mass spectrum would show the molecular ion peak ( $\text{M}^+$ ). Common fragmentation patterns would likely involve the loss of the formyl group ( $-\text{CHO}$ ), phenyl groups ( $-\text{C}_6\text{H}_5$ ), or other stable fragments. <a href="#">[8]</a>

Note: Specific peak assignments and chemical shifts can be found in various spectroscopic databases.

## Experimental Protocols

### Synthesis of (Formylmethylene)triphenylphosphorane

(Formylmethylene)triphenylphosphorane is typically prepared from its precursor, formylmethyltriphenylphosphonium chloride.[\[1\]](#)[\[6\]](#)

Materials:

- (Formylmethyl)triphenylphosphonium chloride
- 1M Sodium hydroxide (NaOH) solution
- Distilled water
- Reaction flask (125 mL)
- Magnetic stirrer and stir bar
- Funnel and filter paper
- Vacuum filtration apparatus

#### Procedure:

- In a 125 mL reaction flask, dissolve 4.06 g (12 mmol) of (formylmethyl)triphenylphosphonium chloride in 60 mL of distilled water.[\[1\]](#)
- Stir the solution rapidly at room temperature for approximately 30 minutes.[\[1\]](#)
- Slowly add 12-13 mL of 1M NaOH solution (12 mmol, 1.0 equivalent) dropwise to the reaction mixture.[\[1\]](#)
- Continue stirring the mixture for one hour.[\[1\]](#)
- After the reaction is complete, filter the mixture through a funnel to remove any insoluble impurities.[\[1\]](#)
- Collect the solid product by vacuum filtration.[\[1\]](#)
- Dry the product overnight in a vacuum desiccator to yield (Formylmethylene)triphenylphosphorane.[\[1\]](#)

## Purification by Recrystallization

For higher purity, (Formylmethylene)triphenylphosphorane can be recrystallized.

#### Materials:

- Crude (Formylmethylene)triphenylphosphorane
- Acetone or Benzene
- 1N Sodium hydroxide (NaOH) solution (if using benzene)
- Magnesium sulfate ( $\text{MgSO}_4$ ) (if using benzene)
- Erlenmeyer flask
- Heating plate
- Ice bath
- Filtration apparatus

Procedure (from Acetone):

- Dissolve the crude product in a minimal amount of hot acetone.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.<sup>[6]</sup>

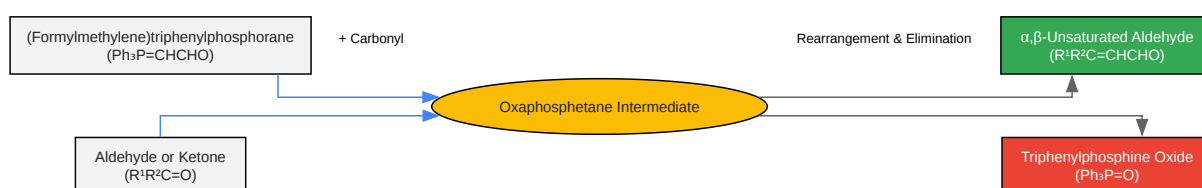
Procedure (from Benzene):

- Dissolve the crude product in benzene.<sup>[6]</sup>
- Wash the benzene solution with 1N NaOH solution, followed by water.<sup>[6]</sup>
- Dry the benzene layer over anhydrous magnesium sulfate.<sup>[6]</sup>
- Filter to remove the drying agent and evaporate the benzene under reduced pressure.<sup>[6]</sup>
- Recrystallize the resulting solid from acetone.<sup>[6]</sup>

# Key Signaling Pathways and Experimental Workflows

## The Wittig Reaction: A Core Application

The primary utility of (Formylmethylene)triphenylphosphorane is as a Wittig reagent for the conversion of aldehydes and ketones into  $\alpha,\beta$ -unsaturated aldehydes. This reaction is a cornerstone of modern organic synthesis.

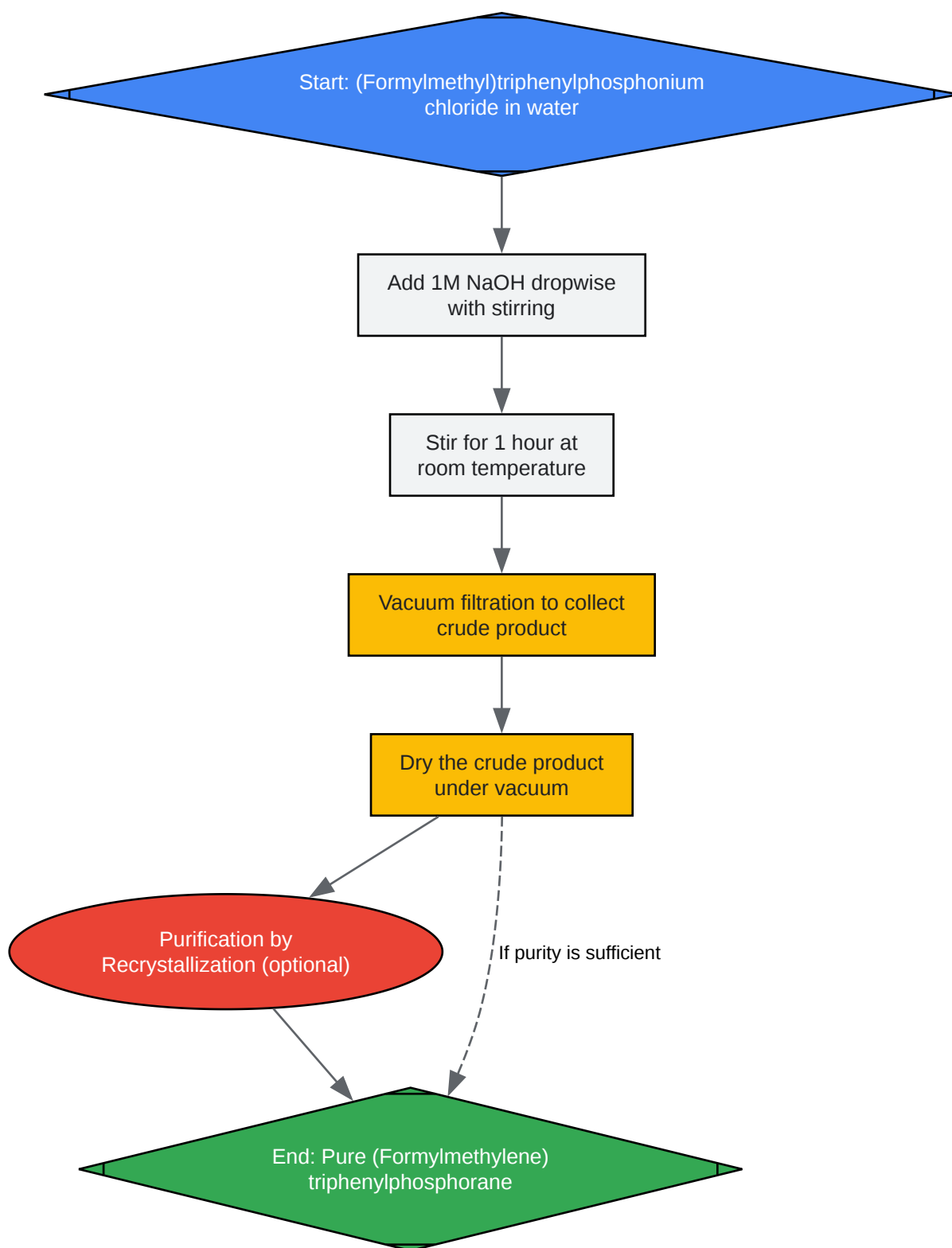


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### *The Wittig Reaction Pathway*

## Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of (Formylmethylene)triphenylphosphorane.



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### *Synthesis and Purification Workflow*

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## References

- 1. Page loading... [wap.guidechem.com]
- 2. CAS # 2136-75-6, (Triphenylphosphoranylidene)acetaldehyde, Formylmethylene triphenylphosphorane - chemBlink [chemblink.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
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